3-Acetamido-4-methoxybenzoic Acid: Structural Properties, Synthesis, and Applications in Fragment-Based Drug Discovery
3-Acetamido-4-methoxybenzoic Acid: Structural Properties, Synthesis, and Applications in Fragment-Based Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As an application scientist specializing in medicinal chemistry and structural biology, I frequently encounter small molecules that serve as critical building blocks or fragment ligands in drug discovery. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a prime example of such a compound. While it may appear as a simple functionalized benzoic acid derivative, its unique combination of hydrogen-bond donors (acetamido group), hydrogen-bond acceptors (methoxy and carboxylic acid groups), and an aromatic scaffold makes it a highly valuable probe in fragment-based drug discovery (FBDD)[1].
This whitepaper provides a comprehensive analysis of the chemical properties, synthetic methodologies, and structural biology applications of 3-acetamido-4-methoxybenzoic acid, specifically focusing on its recent role in targeting the bacterial fatty acid synthesis II (FAS-II) pathway[2].
Physicochemical Properties and Structural Analysis
3-Acetamido-4-methoxybenzoic acid is a white crystalline solid with the molecular formula C10H11NO4[3]. The molecule features a central benzene ring substituted with a carboxylic acid at the C1 position, an acetamido group at the C3 position, and a methoxy group at the C4 position.
From a structural activity relationship (SAR) perspective, the spatial arrangement of the methoxy and acetamido groups allows for highly specific interactions within enzymatic binding pockets. The acetamido group can act as both a hydrogen bond donor and acceptor, while the methoxy group provides a localized region of electron density and steric bulk[1].
Table 1: Summary of Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-Acetamido-4-methoxybenzoic acid |
| CAS Registry Number | 130017-51-5 |
| Molecular Formula | C10H11NO4[3] |
| Molecular Weight | 209.20 g/mol |
| Appearance | White crystalline solid[3] |
| Solubility | Soluble in water (pH dependent), dichloromethane, and DMSO[3][4] |
| Reactivity Profile | The methoxy group can undergo oxidation; the acetamido group can be reduced; the aromatic ring is susceptible to electrophilic substitution[1]. |
Biological Significance: Targeting the FAS-II Pathway
The most notable recent application of 3-acetamido-4-methoxybenzoic acid is its use as a fragment ligand in the discovery of novel antibiotics targeting Pseudomonas aeruginosa[5]. There is an urgent need for new antimicrobial agents, and the bacterial fatty acid synthesis II (FAS-II) pathway is a highly attractive target[2].
Specifically, the enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) catalyzes the rate-limiting condensation reaction in this pathway[5]. To discover new inhibitors, researchers utilized an intermediate state-mimicking variant of the enzyme, PaFabF C164Q [2].
The Rationale (Causality): In the native FabF enzyme, a catalytic cysteine (C164) forms a transient thioester bond with the growing fatty acid chain. By mutating this cysteine to a glutamine (C164Q), the enzyme is locked into a conformation that mimics this crucial intermediate state[2]. This stabilized conformation allows researchers to screen for small molecule fragments, like 3-acetamido-4-methoxybenzoic acid, that can bind to and block the active site, mimicking the action of known potent inhibitors like platensimycin[2].
Caption: Mechanism of FabF inhibition in the FAS-II pathway by 3-acetamido-4-methoxybenzoic acid.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemical synthesis of the compound and its subsequent use in structural biology workflows.
Protocol 1: Chemical Synthesis via Acylation
This protocol describes the synthesis of 3-acetamido-4-methoxybenzoic acid from 3-amino-4-methoxybenzoic acid[1][4].
Reagents: 3-amino-4-methoxybenzoic acid, Acetyl chloride (or acetic anhydride), Triethylamine (TEA), Dichloromethane (DCM).
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Preparation of the Reaction Mixture: Dissolve 4.17 g (24.9 mmol) of 3-amino-4-methoxybenzoic acid in 40 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[4].
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Causality: Anhydrous DCM is used to prevent the premature hydrolysis of acetyl chloride.
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Temperature Control: Cool the reaction vessel to 0°C using an ice bath[4].
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Causality: The acylation reaction is highly exothermic. Starting at 0°C prevents thermal degradation and minimizes the formation of di-acylated side products.
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Addition of Reagents: Slowly add 3.30 mL (24.9 mmol) of triethylamine, followed by the dropwise addition of 1.77 mL (24.9 mmol) of acetyl chloride[4].
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Causality: Triethylamine acts as a non-nucleophilic base and acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
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Reaction Propagation: Remove the ice bath and allow the solution to stir at room temperature for 1 hour[4].
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Quenching and Extraction: Quench the reaction with distilled water. Extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[4].
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Validation: Confirm the structure and purity using 1H-NMR and LC-MS prior to downstream biological assays.
Protocol 2: Crystallographic Fragment Screening (PDB: 8COU)
Once synthesized, the compound can be used in X-ray crystallography to map its binding interactions with target proteins.
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Protein Preparation: Express and purify the Pseudomonas aeruginosa FabF mutant (PaFabF-C164Q) using an Escherichia coli expression system[5].
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Crystallization: Grow apo-crystals of PaFabF-C164Q using vapor diffusion methods.
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Fragment Soaking: Transfer the protein crystals into a stabilization buffer containing a high concentration (e.g., 10-50 mM) of 3-acetamido-4-methoxybenzoic acid dissolved in DMSO.
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Causality: Because fragment ligands typically have low binding affinities (high micromolar to millimolar range), high concentrations are required during soaking to achieve sufficient occupancy in the crystal lattice[2].
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Data Collection & Resolution: Harvest the crystals, cryoprotect them, and collect X-ray diffraction data. The complex of Pa.FabF-C164Q with 3-acetamido-4-methoxybenzoic acid was resolved at a high resolution of 1.68 Å (PDB ID: 8COU)[5].
Caption: Experimental workflow from fragment synthesis to X-ray crystallographic resolution.
Safety, Handling, and Storage
When handling 3-acetamido-4-methoxybenzoic acid in the laboratory, standard chemical safety protocols must be strictly observed.
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Hazard Classification: The compound is classified as harmful if swallowed (H302). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6].
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Handling: Always handle under a chemical fume hood. Ensure adequate exhaust ventilation to prevent the inhalation of aerosolized dust[6]. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place away from moisture and strong oxidizing agents[6]. Ensure the container is tightly sealed to maintain the integrity of the compound for sensitive crystallographic applications.
References
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ChemBuyersGuide. "3-ACETAMIDO-4-METHOXYBENZOIC ACID CAS:130017-51-5." ChemBuyersGuide.com. Available at:[Link]
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LookChem. "3-acetamido-4-methoxybenzoic acid." LookChem.com. Available at:[Link]
- United States Patent Office. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions." Google Patents.
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RCSB Protein Data Bank. "8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid." RCSB.org. Available at:[Link]
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Georgiou, C., et al. "New starting points for antibiotics targeting P. aeruginosa FabF discovered by crystallographic fragment screening." ChemRxiv. Available at:[Link]
Sources
- 1. Methyl 3-acetamido-4-methoxybenzoate | 91133-96-9 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. lookchem.com [lookchem.com]
- 4. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]
- 5. rcsb.org [rcsb.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
